molecular formula C8H6BrClN2 B1380387 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine CAS No. 1782049-75-5

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1380387
CAS No.: 1782049-75-5
M. Wt: 245.5 g/mol
InChI Key: LGJUVSFCNRJRSD-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. These compounds are of significant interest in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone can yield the desired imidazo[1,2-a]pyridine scaffold . Additionally, metal-free and aqueous synthesis methods have been developed to facilitate the preparation of these compounds under environmentally friendly conditions .

Chemical Reactions Analysis

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation can lead to various biological effects, including modulation of gene expression and cellular responses.

Comparison with Similar Compounds

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

Biological Activity

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (BCMIP) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with BCMIP, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

BCMIP is characterized by its imidazo[1,2-a]pyridine core, with bromine and chlorine substituents that influence its reactivity and biological interactions. The molecular formula of BCMIP is C7H6BrClN2, with a molecular weight of approximately 221.49 g/mol.

The biological activity of BCMIP can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : BCMIP and its derivatives have been studied for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structure suggests potential interactions with bacterial enzymes or receptors .
  • Cytotoxicity : Research indicates that BCMIP exhibits cytotoxic effects on human cancer cell lines. The presence of halogen substituents enhances its ability to disrupt cellular processes, leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of BCMIP is influenced by its structural features:

  • Substituent Effects : The presence of bromine at the 6-position and chlorine at the 5-position significantly affects the compound's reactivity and biological efficacy. For instance, modifications at these positions can enhance or diminish antimicrobial activity .
  • Importance of Methyl Group : The methyl group at the 2-position plays a crucial role in maintaining the compound's activity against Mycobacterium tuberculosis. Studies suggest that this group is essential for optimal binding to target sites within bacterial cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of BCMIP and related compounds:

  • Anti-Tuberculosis Activity :
    • In a study evaluating imidazo[1,2-a]pyridine derivatives, BCMIP showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 µM. This indicates strong potential as an anti-TB agent .
  • Cytotoxicity Against Cancer Cells :
    • Research demonstrated that BCMIP exhibits significant cytotoxic effects on various cancer cell lines, comparable to established chemotherapeutic agents. The mechanism involves the induction of apoptosis through DNA damage pathways mediated by topoisomerase inhibition .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest that BCMIP has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further development as a therapeutic agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-TuberculosisMIC = 0.05 - 1.5 µM
CytotoxicitySignificant cell death in cancer lines
Topoisomerase InhibitionInduces DNA damage

Table 2: Structure-Activity Relationship Insights

Compound VariantSubstituent PositionBiological Activity
This compound6-Br & 5-ClHigh anti-TB activity
6-Chloro-5-bromo-2-methylimidazo[1,2-a]pyridine6-Cl & 5-BrReduced activity
Methyl variant at position 22-MeEssential for activity

Properties

IUPAC Name

6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJUVSFCNRJRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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